molecular formula C13H26N2O2 B592262 Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate CAS No. 896103-62-1

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No. B592262
CAS RN: 896103-62-1
M. Wt: 242.363
InChI Key: PAWONGOVVNXTDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of N-Boc piperazine .


Synthesis Analysis

The synthesis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate and its derivatives involves the use of specific precursor chemicals . These compounds serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific conformation based on its structural components .


Chemical Reactions Analysis

This compound, being a derivative of N-Boc piperazine, can be used in the synthesis of several novel organic compounds . The exact chemical reactions it undergoes would depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate have shown a wide spectrum of biological activities. These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring in Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is considered as an important synthetic strategy in the field of drug discovery .

Antibacterial Activities

Both the ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

X-ray Diffraction Studies

The structures of both the ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were further confirmed by single crystal X-ray diffraction analysis .

Spectroscopic Studies

The ester derivative and the hydrazide derivative of Tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWONGOVVNXTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676523
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

896103-62-1
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.0 g, 4.38 mmol) was dissolved in DCM (40 ml) and treated with 36.5% formaldehyde solution (326 μl, 4.38 mmol) followed by acetic acid (1 drop). The reaction mixture was stirred for 20 mins and treated with sodium triacetoxyborohydride (93 mg, 0.438 mmol). The resulting mixture was stirred at ambient temperature for 16 hrs and quenched with 2M NaOH (40 ml). The mixture was extracted with DCM (2×100 ml) and the combined organic extracts were dried (MgSO4) and concentrated under reduced pressure to give tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate as an oil;
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step Two
Quantity
93 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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